4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Brand Name: Vulcanchem
CAS No.: 347248-59-3
VCID: VC8267070
InChI: InChI=1S/C11H10S2/c1-6-3-8-9-4-7(2)13-11(9)5-10(8)12-6/h3-4H,5H2,1-2H3
SMILES: CC1=CC2=C(S1)CC3=C2C=C(S3)C
Molecular Formula: C11H10S2
Molecular Weight: 206.3 g/mol

4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene

CAS No.: 347248-59-3

Cat. No.: VC8267070

Molecular Formula: C11H10S2

Molecular Weight: 206.3 g/mol

* For research use only. Not for human or veterinary use.

4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene - 347248-59-3

Specification

CAS No. 347248-59-3
Molecular Formula C11H10S2
Molecular Weight 206.3 g/mol
IUPAC Name 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Standard InChI InChI=1S/C11H10S2/c1-6-3-8-9-4-7(2)13-11(9)5-10(8)12-6/h3-4H,5H2,1-2H3
Standard InChI Key CSCDOZXGEOLYNS-UHFFFAOYSA-N
SMILES CC1=CC2=C(S1)CC3=C2C=C(S3)C
Canonical SMILES CC1=CC2=C(S1)CC3=C2C=C(S3)C

Introduction

4,10-Dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene is a complex organic compound with a unique tricyclic structure that incorporates sulfur atoms. Its molecular formula is C11H10S2, and it has a molecular weight of 206.3 g/mol. This compound is of interest in various fields, including chemistry and biology, due to its potential biological activities and applications in drug development.

Biological Activity

Research on similar sulfur-containing compounds suggests that they exhibit a range of biological activities, including antimicrobial and antioxidant effects. These activities are primarily due to their ability to bind to enzymes and receptors, thereby influencing metabolic pathways.

Antimicrobial Effects

Studies on related sulfur-containing tricyclic compounds have shown significant antimicrobial properties, with notable inhibition against various bacterial strains. This suggests potential applications in the development of antimicrobial agents.

Antioxidant Activity

Compounds with tricyclic structures often display antioxidant activities due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene, a comparison with similar compounds is essential:

Compound NameStructure TypeNotable Activity
3,9-Dithiatricyclo[6.3.0.0^{2,5}]undeca-1(8)TricyclicAntimicrobial
5,9-Dithia-7-azatricyclo[6.3.0.02,6]undecaTricyclic + NitrogenAntioxidant

Synthesis and Research Implications

The synthesis of this compound involves complex organic chemistry techniques, often requiring the fusion of specific ring structures with sulfur atoms. The unique structure and potential biological activities of 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene make it a valuable subject for further research in drug development and biochemical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator